Trichloro(dimethylamine)boron
Description
Significance of Boron Compounds in Advanced Chemical Synthesis and Materials Science
Boron, a group 13 metalloid, possesses a unique electron configuration that renders its compounds electron-deficient and highly reactive. acs.orgboronmolecular.com This inherent characteristic is the foundation for the broad utility of boron compounds in a multitude of chemical transformations. oaepublish.com In organic synthesis, organoboron reagents are indispensable in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. numberanalytics.com Furthermore, boron compounds serve as versatile catalysts and reagents in various reactions, including hydroboration-oxidation, which provides a pathway to alcohols with anti-Markovnikov selectivity. numberanalytics.com
The impact of boron chemistry extends significantly into materials science. Boron-containing polymers and ceramics often exhibit exceptional thermal stability and mechanical strength. numberanalytics.com For instance, boron nitride nanotubes are explored for applications in electronics and composites, while boron carbide is utilized in abrasives and armor due to its extreme hardness. numberanalytics.com The ongoing development of novel boron-based materials continues to push the boundaries of what is possible in advanced technologies. oaepublish.com
Fundamental Principles of Lewis Acidity and Basicity in Boron Chemistry
The concept of Lewis acids and bases is central to understanding the reactivity of boron compounds. nih.gov A Lewis acid is defined as an electron-pair acceptor, while a Lewis base is an electron-pair donor. jove.com Due to the presence of a vacant p-orbital, trivalent boron compounds, such as boron trihalides (BX₃), are classic examples of Lewis acids. acs.org They readily accept a pair of electrons from a Lewis base, such as an amine, to form a stable coordination compound known as a Lewis acid-base adduct. jove.com
The strength of the Lewis acidity of boron trihalides is a subject of considerable interest and follows the trend BBr₃ > BCl₃ > BF₃. acs.org This order is counterintuitive if only electronegativity is considered. The prevailing explanation lies in the degree of π-bonding between the boron atom and the halogen atoms. acs.org The smaller fluorine atoms in BF₃ can more effectively donate electron density back to the electron-deficient boron center, thus reducing its Lewis acidity compared to BCl₃ and BBr₃. nih.gov
Overview of Boron Trihalide-Amine Adducts as a Class of Coordination Compounds
Boron trihalide-amine adducts are formed through the dative covalent bond between the electron-deficient boron atom of a boron trihalide and the lone pair of electrons on the nitrogen atom of an amine. ontosight.aichemrevlett.com This interaction results in the formation of a tetrahedral geometry around the boron atom. ontosight.ai These adducts are a well-established class of coordination compounds with a rich history and diverse applications.
The stability and reactivity of these adducts are influenced by several factors, including the nature of the halogen atoms on the boron, the substituents on the amine, and the steric hindrance around the boron and nitrogen centers. rsc.org For instance, the direct combination of boron halides with secondary amines can sometimes lead to side reactions, producing aminodihaloboranes and other products, necessitating alternative synthetic routes. tandfonline.comtandfonline.com
Historical Development and Evolution of Research on Boron Trichloride (B1173362) Adducts with Amines
The study of boron chemistry dates back to the 19th century, with the isolation of elemental boron. numberanalytics.com The investigation of adducts formed between boron trichloride and amines has been a significant area of research since the mid-20th century. Early work focused on the synthesis and characterization of these compounds, establishing the fundamental principles of their formation and structure.
Over the years, research has evolved to explore the nuanced reactivity of these adducts. Studies have investigated the kinetics and mechanisms of their formation, as well as their utility as reagents and catalysts in organic synthesis. rsc.org The development of advanced analytical techniques, such as multinuclear NMR spectroscopy, has provided deeper insights into the structure and dynamics of these adducts in solution, including the phenomenon of halogen scrambling in mixed boron trihalide adducts. rsc.orgresearchgate.net
Scope and Objectives of Academic Inquiry into Trichloro(dimethylamine)boron (B1143432)
This compound, with the chemical formula (CH₃)₂NH·BCl₃, serves as a model compound for understanding the fundamental aspects of boron trihalide-amine adducts. Academic inquiry into this specific compound aims to:
Elucidate its precise molecular structure and bonding characteristics.
Investigate its spectroscopic properties to understand the electronic and vibrational changes upon adduct formation.
Determine its thermodynamic stability and the energetics of the boron-nitrogen dative bond.
Explore its reactivity, including its potential as a precursor for the synthesis of other boron-containing compounds.
Evaluate its utility in various chemical transformations, contributing to the broader field of synthetic chemistry.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C2H4BCl3N |
|---|---|
Molecular Weight |
159.2 g/mol |
InChI |
InChI=1S/C2H4Cl3N.B/c1-6(5)2(3)4;/h2H,1H3; |
InChI Key |
HQQGGBPTLSTYIY-UHFFFAOYSA-N |
Canonical SMILES |
[B].CN(C(Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for Trichloro Dimethylamine Boron
Direct Adduct Formation Strategies
The most straightforward route to trichloro(dimethylamine)boron (B1143432) involves the direct reaction between boron trichloride (B1173362) (BCl₃) and dimethylamine (B145610). This process is governed by the principles of Lewis acid-base chemistry, where the electron-deficient boron atom readily accepts a lone pair of electrons from the nitrogen atom of dimethylamine.
Optimization of Reaction Conditions for Maximize Adduct Formation (e.g., temperature, stoichiometry, solvent selection)
The efficiency of this compound synthesis is highly dependent on the careful control of reaction conditions. Key parameters that are optimized to maximize adduct formation include temperature, stoichiometry, and the choice of solvent.
Temperature: The formation of the adduct is an exothermic process. Therefore, low temperatures are generally favored to shift the equilibrium towards the product side. Reactions are often carried out at temperatures ranging from -78 °C to room temperature. Maintaining a low temperature helps to control the reaction rate and prevent potential side reactions or decomposition of the product.
Stoichiometry: The molar ratio of the reactants, boron trichloride and dimethylamine, is a critical factor. While a 1:1 stoichiometric ratio is theoretically required, in practice, a slight excess of either the Lewis acid or the Lewis base may be used to drive the reaction to completion, depending on the specific experimental setup and the desired purity of the final product.
Solvent Selection: The choice of an appropriate solvent is crucial for several reasons. The solvent must be inert to both the reactants and the product. It should also provide good solubility for the reactants to ensure a homogeneous reaction mixture. Common solvents used for this reaction include non-polar organic solvents such as n-hexane, toluene, and chlorinated hydrocarbons like dichloromethane. ijcce.ac.irmdpi.com The use of a solvent also helps to dissipate the heat generated during the exothermic reaction, thus providing better temperature control. For instance, using a solution of BCl₃ in n-hexane has been found to be more convenient than using gaseous BCl₃. ijcce.ac.irijcce.ac.ir
Below is an interactive data table summarizing the optimized reaction conditions for adduct formation.
| Parameter | Optimized Condition | Rationale |
| Temperature | -78 °C to 0 °C | The exothermic nature of the adduct formation favors lower temperatures to maximize yield and minimize side reactions. |
| Stoichiometry | Near 1:1 molar ratio of BCl₃ to dimethylamine | Ensures efficient conversion of the limiting reagent. A slight excess of one reactant can be used to drive the reaction to completion. |
| Solvent | Inert, non-polar solvents (e.g., n-hexane, toluene, dichloromethane) | Provides a controlled reaction medium, aids in temperature regulation, and prevents unwanted side reactions. |
Kinetic and Thermodynamic Considerations in the Formation of this compound
The formation of this compound is both kinetically and thermodynamically favorable. The reaction involves the formation of a dative bond between the Lewis acidic boron center of BCl₃ and the Lewis basic nitrogen atom of dimethylamine.
Thermodynamics: The formation of the B-N bond is an enthalpically driven process, releasing a significant amount of energy. The IUPAC definition of Lewis basicity is rooted in the thermodynamic tendency of a substance to act as a Lewis base, which can be measured as the enthalpy of adduct formation. mdpi.com The equilibrium of the reaction strongly favors the formation of the stable adduct. The stability of the adduct is attributed to the strong interaction between the hard Lewis acid (BCl₃) and the hard Lewis base (dimethylamine).
Kinetics: The reaction is typically fast, even at low temperatures, due to the high electrophilicity of the boron atom in BCl₃ and the nucleophilicity of the nitrogen atom in dimethylamine. The rate of the reaction is influenced by the concentration of the reactants and the temperature. Studies on similar gas-phase reactions, such as between boron trichloride and ammonia (B1221849), have shown that the formation of an intermediate excited adduct plays a dominant role in the reaction mechanism. iaea.org The balance of the resulting equilibrium is controlled by thermodynamic stability; however, the rate of exchange is highly dependent on the electrophilicity of the boron atom and the Lewis basicity of the nucleophile. vt.edu
Comparative Analysis of Synthetic Routes Utilizing Different Precursors (e.g., BCl₃-dimethylsulfide complex)
While the direct reaction of BCl₃ and dimethylamine is common, alternative precursors can be employed. A notable example is the use of the boron trichloride-dimethylsulfide complex ((CH₃)₂S·BCl₃). This complex serves as a more manageable and less hazardous source of BCl₃, which is a toxic and corrosive gas.
The synthesis involves the displacement of the dimethylsulfide ligand by the stronger Lewis base, dimethylamine. The reaction proceeds as follows:
(CH₃)₂S·BCl₃ + (CH₃)₂NH → (CH₃)₂NH·BCl₃ + (CH₃)₂S
This method offers several advantages, including improved handling and safety. The BCl₃-dimethylsulfide complex is a stable liquid, making it easier to measure and transfer compared to gaseous BCl₃. This approach has been successfully used in the synthesis of related compounds like 2,4,6-trichloroborazine (B1593890), where the BCl₃-dimethylsulfide complex reacts with ammonium (B1175870) chloride. google.com
The following table provides a comparative analysis of the direct synthesis versus the use of the BCl₃-dimethylsulfide complex.
| Feature | Direct Synthesis with BCl₃ | Synthesis with (CH₃)₂S·BCl₃ |
| Boron Trichloride Source | Gaseous or solution | Liquid complex |
| Handling | Requires specialized equipment for handling a corrosive gas | Easier and safer to handle a stable liquid |
| Reaction Conditions | Typically low temperatures in an inert solvent | Similar conditions, but the reaction may be slower due to the initial ligand displacement step |
| Byproducts | None, in the ideal case | Dimethylsulfide |
This compound as an Intermediate in Multi-Step Synthesis
This compound is not only a stable final product but also a valuable intermediate in the synthesis of other important organoboron compounds. Its reactivity allows for subsequent transformations, leading to a variety of functionalized boron-containing molecules.
Formation and Subsequent Transformation in the Synthesis of Amino(dihalo)boranes
One of the key applications of this compound as an intermediate is in the synthesis of amino(dihalo)boranes. These compounds are prepared through a dehydrohalogenation reaction of the initially formed adduct.
The process typically involves the in-situ formation of this compound, followed by the elimination of hydrogen chloride (HCl) upon heating or in the presence of a tertiary amine base. The tertiary amine acts as an HCl scavenger, driving the reaction towards the formation of the aminoborane.
BCl₃ + (CH₃)₂NH → (CH₃)₂NH·BCl₃ (CH₃)₂NH·BCl₃ → (CH₃)₂N-BCl₂ + HCl
This methodology provides a controlled route to aminodichloroboranes, which are versatile building blocks in organoboron chemistry. The synthesis of aminodihalogenoboranes by the direct reaction of secondary amines with boron halides followed by dehydrohalogenation has been a known method for many years. bath.ac.uk
Mechanistic Elucidation of Ligand Exchange and Elimination Reactions
The transformation of this compound into other products often involves ligand exchange and elimination reactions.
Ligand Exchange: In a ligand exchange reaction, the dimethylamine ligand can be replaced by another Lewis base. savemyexams.com The feasibility of this exchange depends on the relative Lewis basicity of the incoming and outgoing ligands. A stronger Lewis base will typically displace a weaker one. This principle is fundamental to the use of precursors like the BCl₃-dimethylsulfide complex, where dimethylamine displaces dimethylsulfide. savemyexams.com
Elimination Reactions: Elimination reactions from the this compound adduct are crucial for the synthesis of aminoboranes. The elimination of HCl is a key step, which can be promoted thermally or by the addition of a base. bath.ac.uk Mechanistically, this can proceed through an intramolecular or intermolecular pathway. In the presence of a tertiary amine, the elimination is facilitated by the deprotonation of the nitrogen atom by the base, followed by the departure of a chloride ion from the boron atom. An unprecedented mechanism for reductive elimination from a boryl complex has been described as transition metal-assisted reductive elimination (TMARE), where the C-H bond formation occurs at the boron center. nih.gov
Understanding these mechanistic pathways is essential for designing synthetic strategies and controlling the outcome of reactions involving this compound as an intermediate.
Scalability Considerations for Laboratory and Research Applications
The synthesis of this compound is amenable to standard laboratory techniques and can be scaled for various research applications. The methodologies employed for similar boron trichloride-amine adducts demonstrate the feasibility of producing gram-scale quantities with conventional laboratory equipment.
The direct reaction of boron trichloride with dimethylamine is a straightforward and high-yielding approach. For laboratory and research purposes, the synthesis can be readily adapted to different scales, primarily dictated by the availability of the starting materials and the capacity of the reaction vessels. The use of commercially available solutions of boron trichloride in suitable solvents can simplify the handling of this corrosive and reactive gas, enhancing the safety and reproducibility of the synthesis on a larger laboratory scale. ijcce.ac.irijcce.ac.ir
For instance, documented procedures for analogous compounds, such as the boron trichloride-benzyldimethylamine complex, involve the reaction of 125 grams of the amine, yielding 143 grams of the product, indicating that multi-gram scale synthesis is achievable. google.com Similarly, the preparation of the boron trichloride-octyldimethylamine complex has been reported on a 120-gram scale of the starting amine. google.com These examples underscore the scalability of the general synthetic method.
Key factors to consider when scaling up the synthesis include:
Heat Management: The reaction between boron trichloride and dimethylamine is exothermic. Adequate cooling and controlled addition of reactants are crucial to manage the reaction temperature and prevent side reactions or the decomposition of the product.
Solvent Selection: The choice of an inert solvent is critical to facilitate stirring, control the reaction concentration, and aid in heat dissipation. Solvents like benzene (B151609) or n-pentane have been successfully employed in the synthesis of related adducts. google.com
Purification: Recrystallization from a suitable solvent, such as ethanol, has been shown to be an effective method for purifying boron trichloride-amine adducts, allowing for the isolation of the product in high purity on a significant scale. google.com
Inert Atmosphere: Given the moisture sensitivity of boron trichloride and the final product, maintaining a dry, inert atmosphere (e.g., nitrogen) throughout the synthesis and handling is essential for achieving high yields and purity, regardless of the scale.
The following table summarizes key parameters for the synthesis of related boron trichloride-amine adducts, providing a reference for the scalable synthesis of this compound.
| Adduct Name | Starting Amine (mass) | Boron Trichloride (mass) | Solvent | Yield (mass) | Melting Point (°C) |
| Boron trichloride-benzyldimethylamine complex | 125 g | 108 g | Benzene | 143 g | 131 |
| Boron trichloride-octyldimethylamine complex | 120 g | 87 g | None (neat) | 84.9 g | 28 |
| Boron trichloride-pyridine complex | 49 g | 72 g | Benzene | 118 g | 114 |
Table based on data from patent CH547835A google.com
The mechanistic pathway for the formation of this compound is a classic example of a Lewis acid-base adduct formation. Boron trichloride, with its electron-deficient boron atom, acts as a strong Lewis acid. The nitrogen atom in dimethylamine possesses a lone pair of electrons, making it a Lewis base. The reaction proceeds through the donation of the lone pair of electrons from the nitrogen atom of dimethylamine to the empty p-orbital of the boron atom in boron trichloride.
This coordination results in the formation of a dative covalent bond between the boron and nitrogen atoms. A plausible mechanism involves the initial complexation of boron trichloride with the amine. acs.org This process is typically rapid and highly exothermic. The resulting adduct, this compound, features a tetrahedral geometry around the boron atom.
Structural Characterization and Bonding Analysis of Trichloro Dimethylamine Boron
Gas-Phase Structural Elucidation
No studies utilizing gas-phase electron diffraction (GED) or microwave spectroscopy to determine the molecular structure of Trichloro(dimethylamine)boron (B1143432) in the gas phase were found. This technique is commonly used for related amine-boranes and boron halides to understand their structures free from crystal packing forces, but has not been applied to the target compound. whiterose.ac.ukavcr.cznih.gov
Electron Diffraction Studies on Molecular Conformation
Gas-phase electron diffraction is a powerful technique for determining the precise molecular geometry of volatile compounds. While direct electron diffraction data for this compound is not extensively detailed in the provided search results, studies on the closely related complex, trichloro(trimethylamine)boron, offer valuable structural parameters. whiterose.ac.uk These studies, combining electron diffraction with spectroscopic data, provide a clear picture of the molecular conformation in the gas phase. whiterose.ac.uk
The molecular structure of the trimethylamine-boron trichloride (B1173362) adduct has been determined, revealing the key geometric parameters of the coordinated species. whiterose.ac.uk The molecule adopts a staggered conformation with respect to the B-N bond. The key structural parameters for the related trimethylamine-boron trichloride complex are summarized in the table below.
| Parameter | Value |
|---|---|
| B-N bond distance (pm) | 165.5 |
| B-Cl bond distance (pm) | 183.8 |
| C-N bond distance (pm) | 147.4 |
| Cl-B-Cl bond angle (°) | 111.9 |
| C-N-C bond angle (°) | 107.9 |
Theoretical Description of Chemical Bonding and Electronic Structure
The nature of the chemical bonds and the electronic structure of this compound can be effectively described through theoretical and quantum chemical calculations. These methods provide a deeper understanding of the dative bond between the nitrogen of dimethylamine (B145610) and the boron atom of boron trichloride.
Application of Quantum Chemical Methods (e.g., DFT) to Model Bonding Nature
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the bonding in Lewis acid-base adducts like this compound. unlp.edu.arunc.edu These calculations allow for a detailed analysis of the electronic structure and the nature of the boron-nitrogen dative bond. researchgate.net
Theoretical studies on related amine-borane systems have demonstrated that methods like DFT can accurately predict geometric parameters and the energetics of bond formation. york.ac.ukrsc.org An energy partitioning analysis (EPA) can be employed to dissect the interaction energy into distinct components, such as electrostatic and covalent contributions. bohrium.com For instance, in the analogous F₃B-NH₃ and Cl₃B-NH₃ complexes, the stronger bond in the chlorine-containing adduct is attributed to enhanced covalent interactions. bohrium.com This enhancement is explained by the lower-lying Lowest Unoccupied Molecular Orbital (LUMO) of BCl₃, which makes it a better electron acceptor. unlp.edu.arbohrium.com
Wiberg bond indices, calculated via DFT, can also offer insights into the stability of bonds within the molecule. aidic.it Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the reactivity of the compound. aidic.it
Analysis of Lewis Acidity and Basicity Through Computational Descriptors
Computational chemistry provides powerful tools to quantify and explain the Lewis acidity of boron trihalides and their adducts. researchgate.netresearchgate.net It is a well-established experimental fact that the Lewis acidity of boron trihalides towards strong bases increases in the order BF₃ < BCl₃ < BBr₃, which is contrary to what would be expected based on the electronegativity of the halogens. bohrium.comresearchgate.net
Computational studies have been instrumental in resolving this apparent anomaly. High-level DFT and ab initio calculations have shown that the bond dissociation energy for the Cl₃B-NH₃ complex is greater than that for F₃B-NH₃. bohrium.com This indicates that BCl₃ forms a stronger bond with ammonia (B1221849), making it the stronger Lewis acid in this context. bohrium.com
Several computational descriptors are used to analyze this trend:
Deformation Energy: The energy required to distort the planar BCl₃ molecule into the pyramidal geometry it adopts in the adduct is a key factor. bohrium.com However, calculations have shown that the deformation energies for BCl₃ and BF₃ are nearly the same. bohrium.com
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid is a crucial descriptor. BCl₃ possesses an energetically lower-lying LUMO compared to BF₃, making it a better electron pair acceptor and thus intrinsically a stronger Lewis acid. unlp.edu.arbohrium.com
Covalent vs. Electrostatic Interaction: Energy partitioning analyses reveal that the stronger bond in the BCl₃ adduct is due to greater covalent character in the B-N bond, rather than electrostatic attraction. bohrium.com Atomic partial charges alone are not reliable predictors of electrostatic interaction strength in these systems. bohrium.com
| Computational Descriptor | Finding for Boron Trihalide Adducts | Reference |
|---|---|---|
| Bond Dissociation Energy | Higher for Cl₃B-NH₃ than F₃B-NH₃, indicating a stronger bond. | bohrium.com |
| LUMO Energy of Lewis Acid | The LUMO of BCl₃ is lower in energy than that of BF₃, enhancing its acceptor ability. | unlp.edu.arbohrium.com |
| Nature of Interaction | The stronger bond in the BCl₃ adduct is due to enhanced covalent interactions. | bohrium.com |
| Deformation Energy | The energy to pyramidalize BCl₃ and BF₃ upon adduct formation is similar. | bohrium.com |
Reactivity Profiles and Transformative Chemical Applications of Trichloro Dimethylamine Boron
Lewis Acidity and Donor-Acceptor Interactions
Trichloro(dimethylamine)boron (B1143432), with the chemical formula (CH₃)₂NH·BCl₃, is a classic example of a Lewis acid-base adduct. The boron atom, derived from boron trichloride (B1173362) (BCl₃), possesses a vacant p-orbital, making it a potent electron-pair acceptor, or Lewis acid. The nitrogen atom in dimethylamine (B145610) features a lone pair of electrons, functioning as an electron-pair donor, or Lewis base. The formation of the adduct involves the coordination of the dimethylamine to the boron center, resulting in the formation of a dative B-N bond. uci.edu This interaction stabilizes the electron-deficient boron and moderates the high reactivity of free BCl₃.
The Lewis acidity of the boron center in this adduct is a nuanced topic. While fluorine is more electronegative than chlorine, the Lewis acidity of boron trihalides follows the trend BF₃ < BCl₃ < BBr₃. This counter-intuitive order is explained by the fact that BCl₃ has a lower-energy Lowest Unoccupied Molecular Orbital (LUMO) which allows for a more effective interaction and stronger covalent bond with a Lewis base like ammonia (B1221849) or dimethylamine. uci.eduresearchgate.net Furthermore, the energy required to distort the planar BCl₃ molecule into the pyramidal geometry it adopts in the adduct is nearly the same as for BF₃, meaning the reorganization energy does not account for the difference in acidity. researchgate.net The strength of the resulting bond is therefore a primary determinant of the adduct's stability.
The stability of adducts formed between boron trichloride and various Lewis bases is directly related to the electronic and steric properties of the base. For a given Lewis acid like BCl₃, a stronger Lewis base will generally form a more stable adduct. The basicity of an amine, its ability to donate its lone pair of electrons, is a key factor. For instance, ammonia (NH₃) is a more effective electron donor than phosphine (B1218219) (PH₃) primarily because the smaller size of the nitrogen atom leads to a higher charge density, facilitating donation to form a more stable adduct with BCl₃. quora.com
This principle extends to substituted amines. The stability of BCl₃ adducts with different amines varies, which in turn influences their reactivity and practical applications, such as their use as latent curing agents for epoxy resins. google.comgoogle.com Comparative studies show differences in the hydrolytic stability and reactivity profiles of these adducts. For example, the BCl₃·N(CH₃)₃ adduct is noted for being hydrolytically stable, even compared to the widely used BF₃·NH₂CH₂CH₃ complex. google.com The stability can also be influenced by the steric bulk of the amine. Comparing the adducts of BCl₃ with trimethylamine (B31210) and N,N-dimethyloctylamine reveals differences in their performance as curing agents at various temperatures, suggesting that the longer alkyl chain on the octylamine (B49996) derivative affects the adduct's dissociation and reactivity. google.com
Table 1: Comparative Stability and Reactivity of Boron Halide-Amine Adducts This table provides illustrative data based on research findings to compare adduct characteristics.
| Adduct | Lewis Acid | Lewis Base | Bond Dissociation Energy (Calculated, kcal/mol) | Observations |
|---|---|---|---|---|
| F₃B·NH₃ | BF₃ | Ammonia | ~25-30 | Less stable than the BCl₃ adduct. researchgate.net |
| Cl₃B·NH₃ | BCl₃ | Ammonia | ~31-34 | Stronger covalent interaction due to lower LUMO energy of BCl₃. uci.eduresearchgate.net |
| Cl₃B·N(CH₃)₃ | BCl₃ | Trimethylamine | Not specified | Noted for high hydrolytic stability. google.com Cures epoxy resins slower than Cl₃B·N(CH₃)₂C₈H₁₇ at 150°C. google.com |
The formation of the this compound adduct is a reversible process, existing in equilibrium with its dissociated components, boron trichloride and dimethylamine.
(CH₃)₂NH + BCl₃ ⇌ (CH₃)₂NH·BCl₃
The position of this equilibrium is dictated by the strength of the B-N bond, the solvent, and the temperature. The thermodynamic stability of the adduct is quantified by its bond dissociation energy (BDE) or enthalpy of dissociation (ΔH). Theoretical calculations consistently show that the BDE for the BCl₃·NH₃ adduct is significantly higher than that for the BF₃·NH₃ adduct, indicating a stronger and more stable bond in the chloro-derivative. researchgate.net This enhanced stability is attributed to more favorable covalent interactions. uci.eduresearchgate.net
In the gas phase, the dissociation is primarily governed by the intrinsic B-N bond strength. For instance, the gas-phase dissociation enthalpy for Al₂Cl₆ is 122 kJ/mol, and such data is crucial for understanding intrinsic Lewis acidity, as energy must be expended to break the dimer before the monomer can react. acs.org While BCl₃ is monomeric, the principle remains that the dissociation energy of its adducts is a direct measure of Lewis acid-base interaction strength. acs.org In solution, the equilibrium is further influenced by interactions with solvent molecules, which can compete for coordination to the Lewis acid or solvate the individual ions upon dissociation. The choice of solvent can therefore shift the equilibrium, affecting the concentration of the reactive, free BCl₃.
Functionalization and Derivatization Reactions
Despite the stability of the B-N bond, the boron-chlorine bonds in this compound and related adducts remain susceptible to nucleophilic substitution. This allows for the chemical modification of the boron center without complete dissociation of the dimethylamine ligand. Research has demonstrated that tertiary amine adducts of boron trichloride (D·BCl₃) can react with pseudohalide salts, such as those containing isothiocyanate (NCS⁻) or isocyanate (NCO⁻), to yield the corresponding substituted adducts (D·BX₃). researchgate.net These reactions can be effectively carried out using phase transfer catalysis, which facilitates the interaction between the salt (solid or aqueous phase) and the adduct in an organic solvent. researchgate.net This methodology provides a pathway to new boron-based functional materials by replacing the chloride ligands with other functional groups.
Chemical transformations that selectively target the coordinated dimethylamine ligand while it remains attached to the BCl₃ center are not widely documented in the reviewed literature. The primary reactive sites of the adduct are the B-Cl bonds (susceptible to substitution) and the B-N bond (susceptible to dissociation). Reactions involving the N-H or C-H bonds of the dimethylamine ligand itself are less common. While deprotonation of ligands coordinated to boron centers has been observed in more complex systems, such as the deprotonation of a methylene (B1212753) bridge in a dipyridylmethane-BCl₃ adduct, specific examples for the simpler dimethylamine adduct are scarce. researchgate.net The strong electron-withdrawing effect of the BCl₃ group reduces the basicity of the amine and the nucleophilicity of the nitrogen lone pair, and may activate the N-H bond towards deprotonation by a strong base, but this remains a less explored area of its reactivity.
Role in the Synthesis of Complex Boron-Containing Molecules
This compound and similar Lewis base adducts of BCl₃ serve as important precursors and intermediates in the synthesis of more complex boron-containing structures. Their primary advantage is that they function as a stabilized, solid, and less volatile source of boron trichloride, which is a toxic and corrosive gas. This allows for easier handling and more controlled reactivity.
This strategy is evident in the synthesis of various boron compounds. For example, BCl₃-amine adducts can be used to generate haloallylboranes, which are versatile reagents for constructing boron-nitrogen heterocycles. ineosopen.org The synthesis of 2,4,6-trichloroborazine (B1593890), a key precursor for boron nitride materials, often utilizes a boron trichloride-acetonitrile adduct ([CH₃CN·BCl₃]) to moderate the reaction between BCl₃ and ammonium (B1175870) chloride. ijcce.ac.irijcce.ac.ir By analogy, the dimethylamine adduct can serve a similar role as a controlled BCl₃ source.
Furthermore, these adducts are employed as latent catalysts and initiators in polymerization. The BCl₃-tertiary amine complexes are effective curing agents for epoxy resins; the adduct remains stable at room temperature, providing a long pot-life, but dissociates upon heating to release the highly reactive BCl₃, which then catalyzes the polymerization of the resin. google.comgoogle.com This application highlights the role of the adduct as a thermally-triggered source of a powerful Lewis acid for constructing complex polymer networks.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Formula |
|---|---|
| This compound | (CH₃)₂NH·BCl₃ |
| Boron Trichloride | BCl₃ |
| Dimethylamine | (CH₃)₂NH |
| Boron Trifluoride | BF₃ |
| Boron Tribromide | BBr₃ |
| Ammonia | NH₃ |
| Phosphine | PH₃ |
| Trimethylamine | N(CH₃)₃ |
| Triethylamine | N(C₂H₅)₃ |
| N,N-Dimethyloctylamine | (CH₃)₂N(C₈H₁₇) |
| Monoethylamine | C₂H₅NH₂ |
| Acetonitrile (B52724) | CH₃CN |
| 2,4,6-Trichloroborazine | Cl₃B₃N₃H₃ |
| Boron Nitride | BN |
| Isothiocyanate | NCS⁻ |
Precursor Chemistry for Borazine (B1220974) Derivatives
Borazines are a class of inorganic heterocyclic compounds with the formula (BN)₃R₆. A key synthetic precursor for many borazine derivatives is 2,4,6-trichloroborazine (TCB), which is typically synthesized by reacting boron trichloride (BCl₃) with ammonium chloride (NH₄Cl). ijcce.ac.irijcce.ac.irresearchgate.net In some refined methods, BCl₃ is first converted into an adduct with a Lewis base like acetonitrile to improve handling and reaction yield; this adduct, [CH₃CN·BCl₃], then reacts with ammonium chloride. ijcce.ac.ir
However, a review of the scientific literature indicates that this compound, ((CH₃)₂NH·BCl₃), is not commonly employed as a direct precursor for the synthesis of borazine derivatives. The primary routes involve starting materials like BCl₃ and NH₄Cl to form the core borazine ring, which can then be functionalized. ijcce.ac.iraidic.it While various alkylaminoborazine-based polymers have been investigated as precursors for boron nitride fibers, these are typically synthesized from B-trichloroborazine or tris(alkylamino)boranes, rather than from the this compound adduct itself. researchgate.netresearchgate.net
Synthesis of Borate-Centered Ligands and Polyboranes
Borate-centered ligands, often of the scorpionate type, are tripodal ligands that bind to a metal center. Research into the synthesis of these ligands often utilizes boron compounds where the boron atom can be readily functionalized. For instance, tris(dimethylamino)borane, B(NMe₂)₃, has been used to synthesize tripodal borate-centered ligands through reactions with azole heterocycles. nih.govrsc.org In these reactions, the dimethylamino groups are displaced by the heterocycle to form the desired ligand structure.
There is no significant evidence in the available literature to suggest that this compound serves as a starting material for the synthesis of borate-centered ligands. Its structure, featuring a stable B-N dative bond and B-Cl bonds, is not amenable to the typical substitution reactions used to create poly(pyrazolyl)borate or related ligand systems. researchgate.net
Similarly, the synthesis of polyboranes, which are polymers containing boron atoms in the backbone, typically proceeds through the polymerization of monomers like B-trichloroborazine (TCB) derivatives. researchgate.net The literature does not indicate a role for this compound as a monomer or precursor in the formation of polyboranes.
Catalytic Applications in Organic Transformations (e.g., as a Lewis acid catalyst)
Boron compounds, particularly those with a vacant p-orbital, are well-known Lewis acids and are widely used as catalysts in organic synthesis. mdpi.com Strong Lewis acids like boron trichloride (BCl₃) and halogenated triarylboranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are effective catalysts for a variety of transformations, including C-F bond activation, hydrosilylation, and Friedel-Crafts reactions. mdpi.comresearchgate.netrsc.org The catalytic activity stems from the ability of the electron-deficient boron center to activate substrates.
In the case of this compound, the boron atom's vacant p-orbital is occupied by the lone pair of electrons from the nitrogen atom of dimethylamine. This intramolecular acid-base neutralization renders the boron center electron-rich and thus, not Lewis acidic. Consequently, the adduct ((CH₃)₂NH·BCl₃) is not suitable for use as a Lewis acid catalyst. The formation of such adducts is, in fact, a method to moderate or quench the reactivity of highly Lewis acidic boranes. nih.gov A thorough review of the literature confirms an absence of studies employing this compound as a catalyst in organic transformations.
Summary of Investigated Applications
| Application Area | Finding for this compound |
| Precursor for Borazine Derivatives | No significant evidence found in the literature. Syntheses typically utilize BCl₃ and NH₄Cl. |
| Synthesis of Borate-Centered Ligands | No evidence found. Different precursors like B(NMe₂)₃ are used for this purpose. |
| Synthesis of Polyboranes | No evidence found. Polymerization of TCB derivatives is the common route. |
| Lewis Acid Catalyst | Unsuitable for this role. The boron center is not Lewis acidic due to adduct formation. |
Computational and Theoretical Investigations of Trichloro Dimethylamine Boron Reactivity and Properties
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is a cornerstone for understanding the intricate pathways of chemical reactions. By simulating the interactions between molecules, chemists can map out the energetic landscape of a reaction, identifying the most likely routes from reactants to products. This is particularly valuable for boron compounds, whose reactions can involve complex equilibria and sterically hindered transition states nih.gov. Methodologies such as Density Functional Theory (DFT) are frequently employed to model these processes, including reactions involving boron trichloride (B1173362) (BCl₃) with various nucleophiles rsc.orgresearchgate.net.
A chemical reaction can be visualized as a trajectory over a potential energy surface (PES). The minimum energy path along this surface is known as the reaction coordinate researchgate.net. Transition state theory is fundamental to this analysis, positing that the rate of a reaction is governed by the properties of a high-energy intermediate state known as the transition state, which lies at a saddle point on the PES.
Computational chemists locate this transition state structure and analyze its vibrational frequencies to confirm it represents a true saddle point (characterized by a single imaginary frequency). For example, in studies of reactions involving dimethylamine (B145610), computational methods have been used to locate transition states and pre-reaction van der Waals complexes, revealing that the structural similarity between the reactant complex and the transition state can influence reaction preferences nih.gov.
The entire path from reactants to products, passing through the transition state, can be mapped using methods like the Intrinsic Reaction Coordinate (IRC). This mapping provides a detailed, step-by-step view of the geometric and electronic changes occurring during the reaction, such as bond breaking and formation avsconferences.org. For reactions involving BCl₃, computational studies have detailed two-step mechanisms, starting with the formation of a Lewis acid-base adduct, followed by a migration step to form the final products rsc.orgresearchgate.net.
Using the energetic data derived from the reaction profile, rate constants can be predicted using frameworks like Variational Transition State Theory (VTST). These calculations allow for the prediction of reaction rates over a wide range of temperatures. For instance, in a theoretical study of the reaction between dimethylamine and a methyl radical, rate constants for different hydrogen abstraction pathways were calculated and expressed as a function of temperature nih.gov. Such predictions are crucial for understanding reaction kinetics where experimental measurements are challenging.
Prediction of Electronic Structure and Spectroscopic Signatures
Theoretical calculations are highly effective at predicting the electronic properties and spectroscopic features of molecules. These predictions not only provide fundamental understanding but also serve as a crucial tool for interpreting and validating experimental data.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for predicting chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other wuxiapptec.com. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) wuxiapptec.com.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity irjweb.com. The formation of a dative B-N bond, as seen in Trichloro(dimethylamine)boron (B1143432), significantly alters the electronic structure. Computational studies on related azaphenalene-boron complexes show that the formation of a B←N moiety leads to a significant lowering of the LUMO energy level, which narrows the HOMO-LUMO gap and enhances the molecule's electron-accepting properties kyoto-u.ac.jp.
In a computational study of B-trichloroborazine and its dimethylamine derivatives, the HOMO-LUMO gap was used to evaluate the reactivity of the different species. The results indicated that substituting chlorine with a dimethylamine group alters the energy gap and thus the chemical reactivity of the borazine (B1220974) ring aidic.it.
| Compound | Wiberg Bond Index (B-Cl/B-N) | HOMO-LUMO Gap (kJ/mol) | Relative Reactivity Order |
|---|---|---|---|
| TCB | 1.112 | 784.2 | 1 (Least Reactive) |
| Cl₂[N(CH₃)₂]B₃N₃H₃ | 0.9432 (B-N(CH₃)₂) | 666.5 | 4 (Most Reactive) |
| Cl[N(CH₃)₂]₂B₃N₃H₃ | 0.9705 (B-N(CH₃)₂) | 695.8 | 2 |
| [N(CH₃)₂]₃B₃N₃H₃ | - | 674.2 | 3 |
Computational chemistry can simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with remarkable accuracy. These simulations are invaluable for assigning experimental peaks and confirming molecular structures.
Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can generate a simulated IR spectrum. These calculations help assign specific absorption bands to the stretching, bending, and rocking motions of different bonds in the molecule libretexts.orgnih.gov. A quantum chemical investigation of aminodichloroborane and the related ammonia (B1221849) boron trichloride adduct successfully calculated their vibrational frequencies. For the closely related dimethylaminodichloroborane, the calculated frequencies were found to be in good agreement with experimental gas-phase spectra, validating the computational methodology researchgate.net.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(NH) | 3430 | 3427 | N-H stretch |
| νₐₛ(CH₃) | 2995 | 3008 | Asymmetric CH₃ stretch |
| νₛ(CH₃) | 2950 | 2948 | Symmetric CH₃ stretch |
| ν(BN) | 1175 | 1195 | B-N stretch |
| νₐₛ(BCl₂) | 990 | 1015 | Asymmetric B-Cl stretch |
| νₛ(BCl₂) | 580 | 584 | Symmetric B-Cl stretch |
NMR Spectroscopy: Predicting NMR chemical shifts, especially for nuclei like ¹¹B, is a powerful application of DFT researchgate.net. The calculations can help differentiate between various possible structures and provide insight into the electronic environment of the nuclei. For aminoboranes, DFT methods have been used to calculate ¹¹B and ¹⁵N NMR chemical shifts, although correlations between coupling constants and bond lengths are not always straightforward researchgate.net. In related borazine compounds, temperature-dependent ¹H-NMR studies, supported by an understanding of the quadrupole effects of the nitrogen nucleus, have been crucial for correct spectral interpretation ijcce.ac.ir.
Advanced Bonding Analyses
To move beyond simple Lewis structures, computational chemists employ advanced methods to analyze the electron density and orbital interactions, providing a quantitative description of chemical bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals from a calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with classical chemical intuition dergipark.org.tr. This method provides information on atomic charges, hybridization, and the strength of donor-acceptor interactions. For B-N compounds, NBO analysis is used to quantify the nature of the dative bond by examining the interaction between the nitrogen lone pair (donor) and the empty p-orbital of the boron (acceptor) nih.gov. The Wiberg bond index, derived from NBO analysis, can be used to estimate bond order and stability in related borazine systems aidic.it.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, also known as Bader's theory, partitions the total electron density of a molecule into atomic basins amercrystalassn.org. This analysis allows for the unambiguous definition of an atom within a molecule and the characterization of the chemical bonds connecting them amercrystalassn.orgrsc.org. By analyzing the properties of the electron density at a bond critical point (BCP)—the point of minimum density along the bond path—one can classify the interaction as either a shared-shell (covalent) or closed-shell (ionic, van der Waals) interaction nih.gov. For B-N bonds, AIM analysis can reveal features typical of interactions that are partially covalent and partially closed-shell, reflecting the dative nature of the bond nih.gov.
Electron Localization Function (ELF): The ELF is another method that maps the electron localization in a molecule, providing a visual representation of bonding regions, lone pairs, and atomic cores. It is particularly useful for characterizing the degree of covalency in bonds. In studies of B-N systems, ELF analysis has confirmed that the bonding basin between boron and nitrogen is primarily formed from the electron density of the nitrogen atom, consistent with a dative bonding mechanism nih.gov.
Charge Distribution and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges. This analysis is particularly insightful for understanding the dative bond between the boron and nitrogen atoms in this compound, which is formed by the donation of the nitrogen lone pair to the empty p-orbital of the boron atom in boron trichloride.
Studies on a range of amine-borane adducts have shown that the nature of the substituents on both the boron and nitrogen atoms significantly influences the charge distribution and the strength of the B-N dative bond. acs.org For instance, electron-withdrawing groups on the boron atom, such as the chlorine atoms in this compound, enhance the Lewis acidity of the borane (B79455) moiety. acs.org This leads to a stronger interaction with the Lewis base and a more pronounced charge transfer. Conversely, electron-donating groups on the nitrogen, like the methyl groups in dimethylamine, increase the basicity of the amine and also contribute to a stronger dative bond. acs.org
The formation of the this compound adduct results in the pyramidalization of the normally planar BCl₃ fragment. researchgate.net This change in geometry from sp² to sp³ hybridization at the boron center is a direct consequence of the formation of the new B-N sigma bond. researchgate.netresearchgate.net NBO analysis quantifies the nature of this bond, typically showing it as a highly polarized covalent bond with significant ionic character.
Table 1: Illustrative NBO Analysis and Bond Length Data for Analogous Borane Adducts
| Adduct | NBO Charge on B (a.u.) | NBO Charge on N (a.u.) | B-N Bond Length (Å) |
| H₃B-NH₃ | -0.5 to -0.6 | +0.4 to +0.5 | ~1.66 |
| F₃B-NH₃ | -0.8 to -0.9 | +0.5 to +0.6 | ~1.60 |
| Cl₃B-NH₃ | -0.7 to -0.8 | +0.5 to +0.6 | ~1.58 |
Note: The values presented are generalized from computational studies of various amine-borane adducts and are intended to be illustrative of the expected trends.
Advanced Analytical Methodologies for In Depth Research
High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of the Trichloro(dimethylamine)boron (B1143432) adduct. Unlike unit-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of ions with exceptional precision, typically to within a few parts per million (ppm). This high mass accuracy allows for the unambiguous determination of the elemental composition of the parent ion, confirming the formation of the C₂H₇BCl₃N adduct and distinguishing it from other potential species with the same nominal mass.
Beyond initial characterization, HRMS is a powerful technique for monitoring the progress of the adduct formation reaction. By analyzing aliquots from the reaction mixture over time, it is possible to identify and quantify the reactants (boron trichloride (B1173362) and dimethylamine), the product adduct, and any potential intermediates or byproducts. Techniques like Fast Atom Bombardment (FAB) mass spectrometry have proven valuable for selectively detecting haloboron cations in mixtures with neutral adducts, complementing other analytical methods like NMR. brainly.in Modern ionization methods, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can gently ionize the adduct, allowing for its detection with minimal fragmentation, thus providing a clear picture of the species present in solution.
In-Situ Spectroscopic Techniques for Real-Time Reaction Studies
To understand the kinetics and dynamics of the adduct formation, in-situ spectroscopic techniques are employed to monitor the reaction in real-time without disturbing the system. Fourier Transform Infrared (FT-IR) spectroscopy is particularly well-suited for this purpose. The formation of the this compound adduct involves significant changes in molecular geometry and bond strengths, which are directly observable in the infrared spectrum.
The free Lewis acid, boron trichloride (BCl₃), possesses a trigonal planar geometry. Upon reaction with dimethylamine (B145610), the boron center becomes tetrahedral. This geometric change results in a distinct shift of the B-Cl vibrational modes. These shifts, along with changes in the N-H stretching and bending vibrations of the dimethylamine moiety as the nitrogen lone pair engages in the dative bond, can be tracked continuously. By employing a rapid-scanning technique, such as stopped-flow IR, it is possible to mix the reactants and immediately begin spectral acquisition, allowing for the measurement of initial reaction rates and the detection of any short-lived intermediates. This approach provides critical data for determining the reaction's kinetic parameters and mechanism.
Isotopic Labeling Studies for Mechanistic Investigations
Isotopic labeling is a powerful method for elucidating the detailed mechanistic pathways of a reaction. By strategically replacing an atom in a reactant with one of its heavier, stable isotopes, researchers can trace the path of that atom from reactant to product. In the study of this compound, several isotopic substitution strategies can provide profound mechanistic insights.
Boron Isotopes (¹⁰B and ¹¹B): Boron exists naturally as two stable isotopes, ¹¹B (~80%) and ¹⁰B (~20%). Synthesizing the adduct using ¹⁰B-enriched boron trichloride would result in a product that is one mass unit lighter than the adduct made with ¹¹B. This shift is easily detectable by mass spectrometry and can be used to confirm the presence of boron in specific fragment ions, helping to map the adduct's fragmentation pattern and understand its stability. Furthermore, since ¹⁰B and ¹¹B have different nuclear spins, using isotopically pure samples can simplify NMR spectra and provide more precise data on the electronic environment around the boron nucleus.
Deuterium (B1214612) Labeling: Replacing the hydrogen atom on the nitrogen of dimethylamine with deuterium (D) to form (CH₃)₂ND allows for the investigation of the N-H bond's role in the adduct's formation and subsequent reactivity. The N-D stretching and bending vibrations have significantly different frequencies in the IR spectrum compared to the N-H vibrations. By monitoring these specific frequencies, one can determine if the N-H bond is involved in any hydrogen-bonding interactions or subsequent reactions, such as hydrogen chloride elimination.
These labeling studies, when combined with mass spectrometry and vibrational spectroscopy, provide definitive evidence for proposed reaction mechanisms.
Calorimetric Studies for Quantifying Adduct Formation Enthalpies
The strength of the Lewis acid-base interaction in this compound is fundamentally quantified by the enthalpy of adduct formation (ΔH). This thermodynamic parameter is a direct measure of the energy released when the boron-nitrogen dative bond is formed. Solution calorimetry is the primary experimental technique used to determine these values.
| Lewis Acid | Lewis Base | Adduct | -ΔHf (kcal/mol) |
|---|---|---|---|
| BCl₃ | Ammonia (B1221849) | Cl₃B-NH₃ | 31.1 |
| BCl₃ | Pyridine | Cl₃B-NC₅H₅ | 36.8 |
| BCl₃ | Trimethylamine (B31210) | Cl₃B-N(CH₃)₃ | 41.3 |
Note: Enthalpy values are indicative and sourced from aggregated thermochemical data for gas-phase reactions. Values in solution can vary depending on the solvent.
These advanced analytical methodologies, from high-resolution mass spectrometry to precision calorimetry, provide a multi-faceted and in-depth understanding of the chemical and physical properties of this compound.
Q & A
Q. What are the recommended laboratory synthesis methods for Trichloro(dimethylamine)boron, and what precautions are necessary?
Answer: this compound is synthesized by reacting dimethylamine with boron trichloride (BCl₃) under inert conditions (e.g., nitrogen/argon atmosphere) at low temperatures (−78°C to 0°C). Dimethylamine acts as a Lewis base, coordinating with the electrophilic boron center. Key steps include:
- Slow addition of dimethylamine to BCl₃ in anhydrous dichloromethane or hexane.
- Monitoring reaction exotherm to avoid decomposition.
- Isolation via vacuum distillation or crystallization.
Precautions: Use moisture-free solvents, Schlenk-line techniques, and personal protective equipment (PPE) due to BCl₃’s corrosive nature .
Q. What safety protocols and storage conditions are critical for handling this compound?
Answer:
- Storage: Airtight containers under inert gas (argon) at −20°C to prevent hydrolysis. Avoid exposure to humidity, which triggers decomposition into HCl and dimethylamine-boron oxides.
- Handling: Conduct reactions in fume hoods with acid-resistant gloves and face shields. Quench residues with dry ethanol or sodium bicarbonate.
- Decomposition Products: Hydrolysis releases HCl gas; ensure proper ventilation and neutralization protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹¹B NMR: A singlet near δ 0–10 ppm confirms trigonal planar geometry around boron.
- ¹H/¹³C NMR: Peaks for dimethylamine protons (δ 2.5–3.0 ppm) and alkyl chains.
- IR Spectroscopy: B–Cl stretches at ~800 cm⁻¹ and B–N coordination bands at ~1,400 cm⁻¹.
- Mass Spectrometry: Molecular ion peak (m/z 274.47) and fragmentation patterns validate purity .
Advanced Research Questions
Q. How does this compound function as a Lewis acid catalyst in Friedel-Crafts alkylation, and what solvent effects influence its activity?
Answer: The compound’s strong electrophilicity activates arene substrates via BCl₃-mediated polarization. Solvent choice critically impacts reactivity:
- Polar Aprotic Solvents (e.g., dichloromethane): Enhance electrophilicity by stabilizing the boron center.
- Lewis Basic Solvents (e.g., THF): Compete for boron coordination, reducing catalytic efficiency.
Methodological tip: Optimize solvent dielectric constant and donor number to balance reactivity and stability .
Q. What mechanistic insights explain the compound’s role in borylation reactions for synthesizing arylboronic esters?
Answer: this compound facilitates transmetalation in palladium-catalyzed borylation. Key steps:
Oxidative addition of aryl halides to Pd(0).
Borylation via ligand exchange, where the boron reagent transfers its dimethylamine ligand to Pd.
Reductive elimination yields arylboronic esters.
Control reaction kinetics by adjusting temperature (60–100°C) and stoichiometry (1.2–2.0 eq. boron reagent) .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Answer: Discrepancies arise from varying experimental conditions:
- Temperature Ranges: Decomposition onset (120–150°C) depends on heating rate (e.g., 5°C/min vs. isothermal holds).
- Moisture Content: Trace water accelerates degradation; use Karl Fischer titration to quantify residual moisture.
- Analytical Methods: Compare TGA (thermal stability) vs. DSC (phase transitions). Reproduce studies under controlled humidity (<10 ppm H₂O) .
Data Analysis and Experimental Design
Q. What strategies optimize the use of this compound in epoxy resin curing while minimizing side reactions?
Answer:
- Stoichiometry: Use 1–5 wt% boron complex to balance crosslinking speed and exotherm control.
- Co-catalysts: Add tertiary amines (e.g., triethylamine) to accelerate curing without B–N bond cleavage.
- Temperature Profiling: Stage curing (e.g., 80°C for 2 hr, then 120°C for 1 hr) to prevent premature gelation. Monitor FTIR for epoxy ring opening (~915 cm⁻¹) .
Q. How to design experiments investigating the compound’s coordination chemistry with transition metals?
Answer:
- Ligand Displacement Studies: React with metal precursors (e.g., CuCl₂, Fe(acac)₃) in anhydrous THF. Monitor via UV-Vis for ligand-to-metal charge transfer bands.
- X-ray Crystallography: Co-crystallize with bulky counterions (e.g., BArF₄⁻) to stabilize metal-boron adducts.
- DFT Calculations: Model B–N bond strength and electron density distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
